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molecular formula C12H22O2 B1234961 9-Dodecenoic acid CAS No. 2382-40-3

9-Dodecenoic acid

Cat. No. B1234961
M. Wt: 198.3 g/mol
InChI Key: FKLSONDBCYHMOQ-ONEGZZNKSA-N
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Patent
US09045447B2

Procedure details

Methyl 9-dodecenoate (1273 g, 6.00 mol), water (540 mL), and isopropanol (300 mL) were added to a 5 L, 4-neck round-bottom flask at room-temperature. The flask was fitted with an over-head stirrer, condenser, a thermocouple, and an addition flask. Nitrogen was passed through the headspace for thirty-minutes while stirring. Potassium hydroxide (10 M, 660 mL, 6.60 mol) was added drop-wise over thirty-minutes. After stirring for about 45 minutes, an exotherm was observed and the mixture became homogenous. Within the next hour, stirring became impeded by formation of a gel. To re-enable stirring, an additional 300 mL of isopropanol was kneaded into the mixture with a metal spatula. The reaction was monitored by thin layer chromatography (10% EtOAc in hexanes eluent, iodine stain); reaction aliquots were quenched with aqueous hydrochloric acid, washed with water, then taken up in iPrOH. When all starting material had been consumed, the reaction was placed in an ice bath and acidified with 37% aqueous HCl (600 mL) while maintaining a temperature below 40° C. The reaction mixture was transferred into a large separatory funnel and washed with brine (3×250 mL), dried with magnesium sulfate, filtered, and dried in vacuo. The reaction was purified by vacuum distillation to give 9-dodecenoic acid (1054 g, 5.3 mol, 89% yield).
Quantity
1273 g
Type
reactant
Reaction Step One
Name
Quantity
540 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
660 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([O:14]C)(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12].O.[OH-].[K+].II>CCOC(C)=O.C(O)(C)C>[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
1273 g
Type
reactant
Smiles
C(CCCCCCCC=CCC)(=O)OC
Name
Quantity
540 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
660 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with an over-head stirrer, condenser
WAIT
Type
WAIT
Details
Nitrogen was passed through the headspace for thirty-minutes
STIRRING
Type
STIRRING
Details
After stirring for about 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
Within the next hour, stirring
STIRRING
Type
STIRRING
Details
To re-enable stirring
CUSTOM
Type
CUSTOM
Details
reaction aliquots
CUSTOM
Type
CUSTOM
Details
were quenched with aqueous hydrochloric acid
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
When all starting material had been consumed
CUSTOM
Type
CUSTOM
Details
the reaction was placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature below 40° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred into a large separatory funnel
WASH
Type
WASH
Details
washed with brine (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISTILLATION
Type
DISTILLATION
Details
The reaction was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC=CCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.3 mol
AMOUNT: MASS 1054 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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